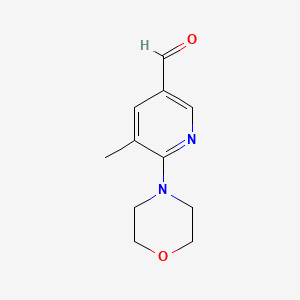

5-Methyl-6-morpholinonicotinaldehyde

Description

5-Methyl-6-morpholinonicotinaldehyde is a nicotinaldehyde derivative featuring a methyl group at the 5-position and a morpholino substituent at the 6-position of the pyridine ring. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s 2025 catalog, which lists all stock quantities as "discontinued" across multiple batch sizes .

Properties

CAS No. |

1355207-07-6 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.245 |

IUPAC Name |

5-methyl-6-morpholin-4-ylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H14N2O2/c1-9-6-10(8-14)7-12-11(9)13-2-4-15-5-3-13/h6-8H,2-5H2,1H3 |

InChI Key |

MUVHDJBPQQAHKL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CN=C1N2CCOCC2)C=O |

Synonyms |

5-Methyl-6-Morpholinonicotinaldehyde |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight key differences in substituents, synthesis, and availability:

5-Methyl-6-(phenylamino)nicotinaldehyde (1355193-89-3)

This analogue replaces the morpholino group with a phenylamino substituent at the 6-position. Analytical data for this compound include NMR, HPLC, and LC-MS profiles, ensuring high purity for research applications. Unlike 5-Methyl-6-morpholinonicotinaldehyde, it remains available through suppliers like Amadis Chemical .

4-(4-Aminophenoxy)-N-methylpicolinamide (Compound 4)

It serves as a key intermediate in synthesizing kinase inhibitors, as reported in Molecules (2015). Its synthesis involves multi-step routes starting from 4-chloro-N-methylpicolinamide, contrasting with the likely nucleophilic substitution or condensation methods used for nicotinaldehyde derivatives .

4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7)

This nitro-substituted picolinamide derivative demonstrates the impact of electron-withdrawing groups (e.g., fluoro and nitro) on reactivity. Synthesized via reflux in chlorobenzene, its nitro group enables further functionalization, such as reduction to amines—a strategy less applicable to aldehyde-containing compounds like this compound .

Data Table: Comparative Overview

Research Findings and Implications

In contrast, phenylamino (in 5-Methyl-6-(phenylamino)nicotinaldehyde) enhances aromatic π-π interactions but reduces polarity . Nitro and fluoro groups in Compound 7 increase electrophilicity, enabling selective reductions or substitutions—a feature absent in aldehyde derivatives .

Synthetic Accessibility: The discontinued status of this compound may reflect challenges in large-scale synthesis or shifting demand toward analogues like the phenylamino variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.